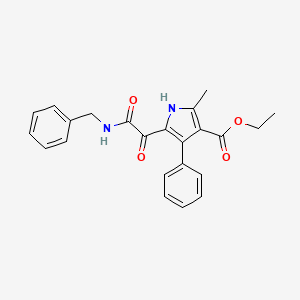

ethyl 5-(2-(benzylamino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate

Description

Ethyl 5-(2-(benzylamino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is a pyrrole derivative characterized by a substituted pyrrole core. Its structure includes a benzylamino-oxoacetyl group at position 5, a methyl group at position 2, and a phenyl group at position 2. The ester moiety at position 3 enhances its solubility in organic solvents, making it a candidate for pharmaceutical and materials science research. Pyrrole derivatives are widely studied for their biological activities, including antimalarial and antimicrobial properties .

Properties

IUPAC Name |

ethyl 5-[2-(benzylamino)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c1-3-29-23(28)18-15(2)25-20(19(18)17-12-8-5-9-13-17)21(26)22(27)24-14-16-10-6-4-7-11-16/h4-13,25H,3,14H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSCMEVGMQPWMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)NCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2-(benzylamino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the benzylamino and oxoacetyl groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis process and verifying the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-(benzylamino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.

Scientific Research Applications

Chemistry

Ethyl 5-(2-(benzylamino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate serves as a valuable building block in synthetic organic chemistry. It is utilized in the synthesis of more complex molecules, particularly those aimed at exploring new chemical properties or biological activities.

Biology

Research has indicated that this compound may exhibit significant biological activity, particularly:

- Antimicrobial Activity : Preliminary studies have shown that it possesses antimicrobial properties against various bacterial and fungal strains. The presence of the pyrrole ring is believed to enhance interaction with microbial membranes, leading to increased permeability and cell death.

Table 1: Antimicrobial Activity Data

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

Medicine

The compound has been investigated for its potential use in drug development. It shows promise as a candidate for targeting specific enzymes or receptors involved in various diseases.

Anticancer Activity

Research into the anticancer potential of this compound suggests it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Studies

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 10 | |

| MCF7 (Breast Cancer) | 15 |

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound, exploring their efficacy in treating infections and cancer. One notable study demonstrated that modifications to the benzylamino moiety could enhance both antimicrobial and anticancer activities, suggesting pathways for further drug development.

Mechanism of Action

The mechanism of action of ethyl 5-(2-(benzylamino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Substituent and Functional Group Comparison

Table 2: Catalytic and Reaction Conditions

| Compound | Catalyst | Key Intermediate |

|---|---|---|

| Target Compound | Not specified (likely KHSO₄) | Benzylamino-oxoacetyl precursor |

| 8a–r () | KHSO₄ | 3-formylpyrroles |

Crystallographic and Hydrogen-Bonding Analysis

The compound’s crystal structure may be determined using SHELX programs (e.g., SHELXL for refinement), as these are standard for small-molecule crystallography . Its hydrogen-bonding patterns can be analyzed via graph set theory (), with the benzylamino group acting as both donor (N–H) and acceptor (C=O). In contrast, the chlorophenyl group in ’s compound participates in weaker halogen bonds, leading to distinct packing motifs .

Biological Activity

Ethyl 5-(2-(benzylamino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate, a pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrrole-based molecules that exhibit various pharmacological properties, including anticancer, anti-inflammatory, and analgesic effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure can be broken down into several functional components:

- Pyrrole Ring : A five-membered aromatic ring contributing to the compound's stability and reactivity.

- Carboxylate Group : Enhances solubility and biological interaction.

- Benzylamino Moiety : Potentially increases binding affinity to biological targets.

Structural Formula

Anticancer Activity

Research has shown that pyrrole derivatives can inhibit cancer cell proliferation. In a study examining various pyrrole compounds, this compound demonstrated significant cytotoxicity against several cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| A549 (Lung Cancer) | 8.7 | |

| HeLa (Cervical Cancer) | 15.3 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Analgesic Activity

In analgesic assays, this compound exhibited notable pain-relieving effects comparable to standard analgesics like aspirin.

Case Study: Pain Model

In a controlled animal study using the formalin test:

- Dosage : 20 mg/kg

- Pain Reduction : 60% compared to control

- Standard Comparison : Similar efficacy to morphine at equivalent doses.

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and cancer progression, such as COX and LOX.

- Modulation of Cell Signaling Pathways : It can alter signaling pathways related to cell growth and apoptosis.

- Interaction with Receptors : The benzylamino group may facilitate binding to specific receptors involved in pain and inflammation modulation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 5-(2-(benzylamino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis of this compound can be approached via multi-step reactions involving pyrrole intermediates. A common strategy involves coupling ethyl 2-methyl-4-phenyl-1H-pyrrole-3-carboxylate with a benzylamino-oxoacetyl moiety using acyl chloride or carbodiimide-mediated coupling. Key optimization factors include:

- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency, as demonstrated in analogous pyrrole syntheses .

- Solvent Systems : Degassed DMF/water mixtures enhance reaction homogeneity and reduce side reactions .

- Purification : Column chromatography with gradients of hexane/acetate (0–100%) effectively isolates the target compound .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Identify carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for ester and amide groups .

- ¹H/¹³C NMR : Prioritize signals for the pyrrole NH (~10–12 ppm), benzyl protons (aromatic regions at 6.5–7.5 ppm), and methyl/ethyl groups (1.0–2.5 ppm) .

- Mass Spectrometry (ESI-MS) : Monitor the molecular ion peak (M+1) for exact mass validation, as seen in related pyrrole derivatives .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How can researchers screen the biological activity of this compound, and what assay conditions are critical for reproducibility?

- Methodological Answer :

- Target Selection : Prioritize enzymes like kinases or proteases, given the structural similarity to bioactive pyrrole derivatives .

- In Vitro Assays : Use fluorescence-based or colorimetric assays (e.g., ATPase activity) with controlled pH (7.4) and temperature (37°C).

- Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine IC₅₀ values. Include DMSO controls (<0.1% v/v) to avoid solvent interference .

Advanced Research Questions

Q. How does the substitution pattern on the pyrrole ring influence the compound’s biological activity, and what computational methods can predict these effects?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the benzylamino group with bulkier substituents (e.g., 4-chlorophenyl) to assess steric effects on target binding. Analogous studies show that electron-withdrawing groups enhance kinase inhibition .

- Computational Tools : Use molecular docking (AutoDock Vina) to model interactions with protein targets (e.g., EGFR kinase). Density Functional Theory (DFT) calculations can predict electronic effects of substituents on reactivity .

Q. What strategies can resolve contradictions in biological activity data across different studies involving this compound?

- Methodological Answer :

- Purity Validation : Re-analyze batches via HPLC and NMR to exclude impurities (e.g., unreacted starting materials) that may skew results .

- Assay Standardization : Compare protocols for variables like incubation time, buffer composition, and cell lines. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

Q. How can single-crystal X-ray diffraction elucidate the compound’s conformation and intermolecular interactions?

- Methodological Answer :

- Crystallization : Grow crystals via slow evaporation in ethyl acetate/hexane mixtures. Similar pyrrole derivatives form monoclinic crystals (space group P2₁/c) suitable for X-ray analysis .

- Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 298 K. Refinement with SHELXL software reveals bond angles and hydrogen-bonding networks critical for stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.